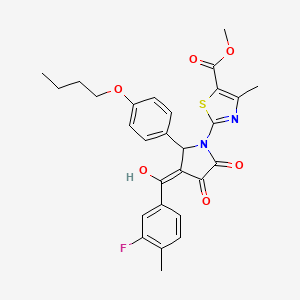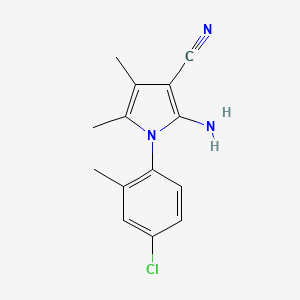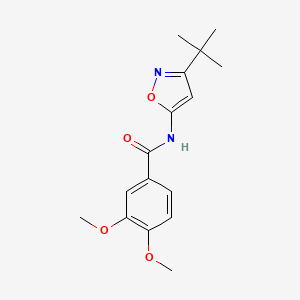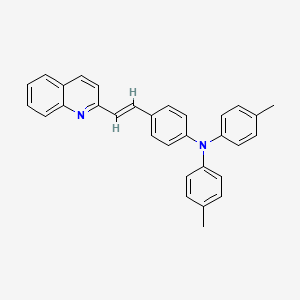
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aniline derivatives These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline typically involves multi-step organic reactions. One possible route could be:
Formation of the Quinoline Derivative: Starting with a suitable quinoline precursor, such as 2-quinolinecarboxaldehyde, undergoes a condensation reaction with an appropriate aniline derivative.
Vinylation: The intermediate product is then subjected to a vinylation reaction, introducing the vinyl group at the desired position.
Final Coupling: The final step involves coupling the vinylated quinoline derivative with 4-methyl-N-(p-tolyl)aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to achieve the best results.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反应分析
Types of Reactions
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Ethyl-substituted derivatives.
Substitution Products: Various substituted aniline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
4-Methyl-N-(4-(2-(quinolin-2-yl)vinyl)phenyl)-N-(p-tolyl)aniline: Unique due to its specific substitution pattern and vinyl linkage.
N-Phenylquinoline Derivatives: Similar structure but lacking the vinyl group.
Tolyl Aniline Derivatives: Similar aniline core but different substituents.
Uniqueness
The presence of both quinoline and vinyl groups in this compound makes it unique, potentially offering distinct electronic and chemical properties compared to other aniline derivatives.
属性
分子式 |
C31H26N2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
4-methyl-N-(4-methylphenyl)-N-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]aniline |
InChI |
InChI=1S/C31H26N2/c1-23-7-17-28(18-8-23)33(29-19-9-24(2)10-20-29)30-21-12-25(13-22-30)11-15-27-16-14-26-5-3-4-6-31(26)32-27/h3-22H,1-2H3/b15-11+ |
InChI 键 |
WYPJVYQUDZXJDR-RVDMUPIBSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


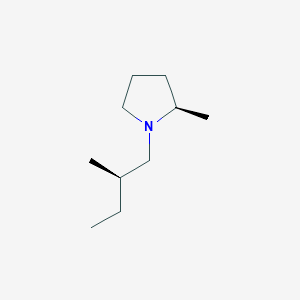
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
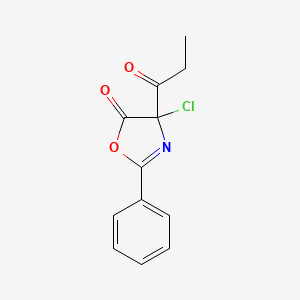
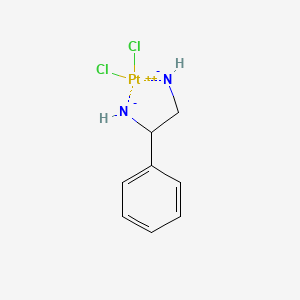
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)
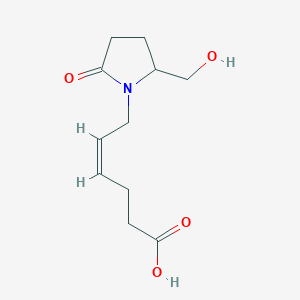

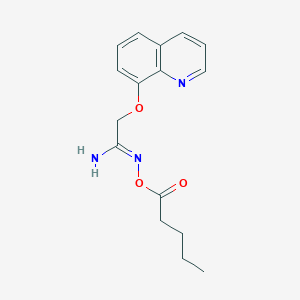

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
